

# A Comprehensive Technical Review of the Benzazepine CETP Inhibitor Evacetrapib (LY2484595)

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## Compound of Interest

Compound Name: *Evacetrapib*

Cat. No.: *B612230*

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## Abstract

**Evacetrapib** (LY2484595) is a novel, potent, and selective benzazepine-based inhibitor of the cholesteryl ester transfer protein (CETP).[1] Developed by Eli Lilly and Company, **evacetrapib** was investigated for its potential to reduce the risk of major adverse cardiovascular events by modifying lipoprotein profiles.[2] This technical guide provides an in-depth overview of **evacetrapib**, consolidating key preclinical and clinical data, and detailing the experimental methodologies employed in its evaluation. Despite demonstrating robust effects on high-density lipoprotein cholesterol (HDL-C) and low-density lipoprotein cholesterol (LDL-C), the large-scale phase 3 clinical trial, ACCELERATE, was terminated due to a lack of clinical efficacy, a pivotal event that has significantly influenced the landscape of CETP inhibitor development.[3]

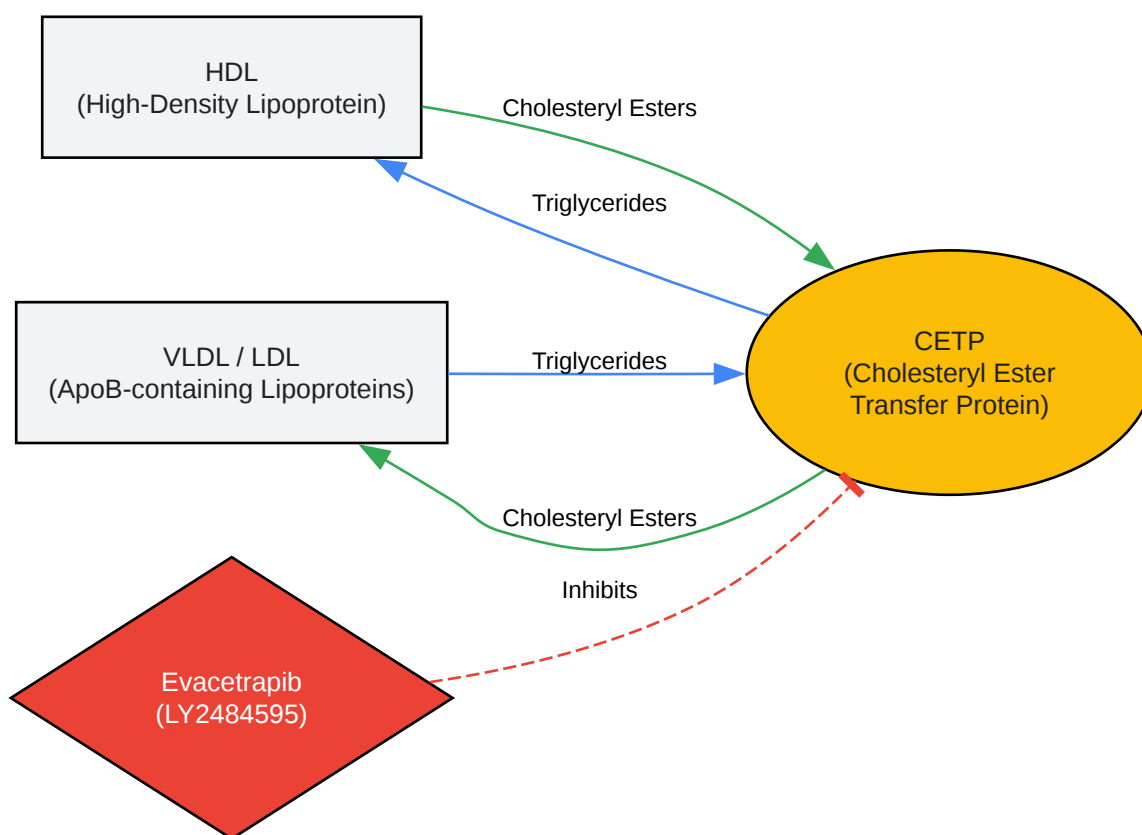
## Core Compound Properties

**Evacetrapib** is a benzazepine derivative with the following chemical properties:[2][4]

Property	Value
Chemical Formula	C <sub>31</sub> H <sub>36</sub> F <sub>6</sub> N <sub>6</sub> O <sub>2</sub>
Molar Mass	638.659 g·mol <sup>-1</sup>
CAS Number	1186486-62-3

## Mechanism of Action: CETP Inhibition

**Evacetrapib** functions as a direct inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-containing lipoproteins (VLDL and LDL) in exchange for triglycerides.[2] By inhibiting this process, **evacetrapib** was designed to increase HDL-C levels and decrease LDL-C levels, a lipid profile historically associated with a reduced risk of cardiovascular disease.



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Mechanism of CETP inhibition by **evacetrapib**.

## Preclinical Data

### In Vitro Potency

**Evacetrapib** demonstrated high potency in inhibiting CETP in both purified protein and human plasma-based assays.<sup>[1]</sup>

Assay Type	IC <sub>50</sub> (nM)
Human Recombinant CETP Assay	5.5
Human Plasma CETP Assay	36.0

### In Vivo Efficacy in Transgenic Mice

Studies in double transgenic mice expressing human CETP and human ApoA1 showed significant CETP inhibition and a corresponding increase in HDL-C following oral administration of **evacetrapib**.<sup>[1][5]</sup>

Dose	Time Post-Dose	CETP Inhibition (%)	HDL-C Increase (%)
30 mg/kg	4 hours	98.4	-
30 mg/kg	8 hours	98.6	129.7
30 mg/kg	24 hours	18.4	-

The effective dose for 50% inhibition (ED<sub>50</sub>) of CETP activity at 8 hours post-dose was determined to be between 3.5 and 4.1 mg/kg.<sup>[1]</sup>

### Safety Pharmacology

A key concern with the first-generation CETP inhibitor, torcetrapib, was its off-target effects, including increased aldosterone synthesis and blood pressure.<sup>[2]</sup> Preclinical studies were conducted to assess these potential liabilities with **evacetrapib**.

- Aldosterone and Cortisol Synthesis: In a human adrenal cortical carcinoma cell line (H295R), **evacetrapib**, at concentrations up to 10 µM, did not induce the synthesis of aldosterone or cortisol.<sup>[5]</sup>

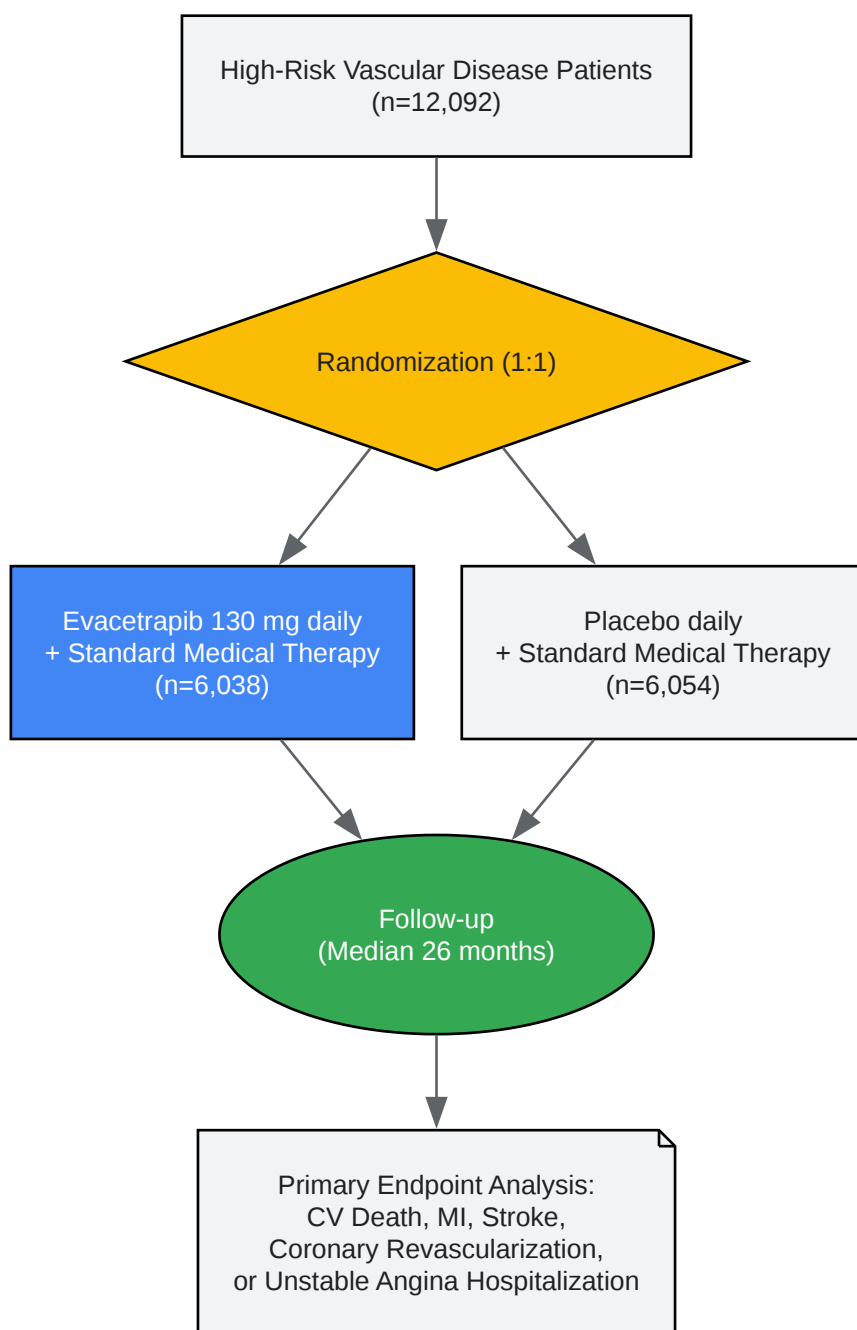
- Blood Pressure: In Zucker diabetic fatty rats, **evacetrapib** did not cause an increase in blood pressure at doses up to 200 mg/kg.[5]

## Clinical Development and the ACCELERATE Trial

The clinical development of **evacetrapib** culminated in the "Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition with **Evacetrapib** in Patients at a High-Risk for Vascular Outcomes" (ACCELERATE) trial.[3]

### ACCELERATE Trial Design

This was a large-scale, multicenter, randomized, double-blind, placebo-controlled phase 3 study.[3]



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Workflow of the ACCELERATE clinical trial.

Inclusion Criteria: Patients with a recent acute coronary syndrome, cerebrovascular atherosclerotic disease, peripheral vascular disease, or diabetes with coronary artery disease.

[3]

Exclusion Criteria: Recent stroke or TIA, severe hypertension ( $\geq 180/110$  mm Hg), severe heart failure, or significant renal or liver disease.[3]

## ACCELERATE Trial Results

The trial was terminated prematurely for futility. While **evacetrapib** produced significant changes in lipid biomarkers, this did not translate into a reduction in cardiovascular events.[3]

Lipid Profile Changes (at 3 months):[3]

Lipid Parameter	Evacetrapib Group	Placebo Group
LDL-C Change	-37%	-
HDL-C Change	+130%	-

Primary Endpoint Outcomes (Median 26-month follow-up):[3]

Outcome	Evacetrapib Group (%)	Placebo Group (%)	p-value
Primary Composite Endpoint	12.8	12.7	0.85
Cardiovascular Death	7.2	7.3	0.73
Myocardial Infarction	4.2	4.2	0.97
Stroke	1.5	1.6	0.82

## Experimental Protocols

### In Vitro CETP Inhibition Assay

The in vitro potency of **evacetrapib** was determined using a fluorometric assay. While the specific proprietary kit is not disclosed, the methodology is consistent with commercially available CETP inhibitor screening kits.

- Principle: The assay measures the transfer of a self-quenched fluorescently labeled lipid from a donor particle to an acceptor particle, mediated by CETP. Inhibition of CETP results in a reduced rate of fluorescence increase.[6][7]
- Reagents:
  - Recombinant human CETP or human plasma as the source of CETP.
  - Fluorescent donor particles.
  - Acceptor particles.
  - Assay buffer.
  - Test compound (**Evacetrapib**) at various concentrations.
- General Protocol:
  - The test compound, CETP source, donor particles, and acceptor particles are combined in a microplate well.
  - The reaction is incubated at 37°C for a set period (e.g., 1-3 hours).[7]
  - Fluorescence is measured kinetically at excitation/emission wavelengths of approximately 465-480 nm and 511-535 nm, respectively.[6][7]
  - The rate of fluorescence increase is calculated and compared to a control without the inhibitor to determine the percent inhibition.
  - IC<sub>50</sub> values are calculated from the dose-response curve.

## In Vivo Studies in Transgenic Mice

- Animal Model: Double transgenic mice expressing both human CETP and human apolipoprotein A1 (ApoA1) were used. This model generates a human-like HDL particle profile, making it suitable for evaluating human CETP inhibitors.[1]

- Formulation and Dosing: For oral administration, **evacetrapib** (as a lysine salt) was formulated in 10% acacia and administered via oral gavage.[1]
- Ex Vivo CETP Activity Measurement:
  - Blood samples were collected at various time points post-dosing.
  - Plasma was isolated.
  - The CETP activity in the plasma was measured using the fluorometric assay described above.
- Lipid Analysis:
  - Plasma was collected from the mice.
  - HDL-C and LDL-C levels were determined. This is often done by first precipitating ApoB-containing lipoproteins (VLDL and LDL) and then measuring the cholesterol in the remaining supernatant (HDL-C).[8] Alternatively, Fast Protein Liquid Chromatography (FPLC) can be used to separate the different lipoprotein fractions before cholesterol measurement.[9]

## Aldosterone and Cortisol Synthesis Assay in H295R Cells

- Cell Line: The human adrenal cortical carcinoma cell line H295R was utilized. This cell line expresses the key enzymes required for steroidogenesis and is a standard model for evaluating effects on aldosterone and cortisol production.[1]
- Methodology: The effect of **evacetrapib** on steroidogenesis was assessed by measuring the mRNA levels of key enzymes, aldosterone synthase (CYP11B2) and steroid 11-beta-hydroxylase (CYP11B1).[1]
- Protocol Outline (Branched DNA Assay):
  - H295R cells are cultured in 96-well plates.



- Cells are treated with **evacetrapib** or a control compound (e.g., torcetrapib) for a specified duration.
- Cells are lysed to release the mRNA.
- The lysate is incubated with gene-specific oligonucleotide probes in a capture plate. These probes bind the target mRNA and anchor it to the plate surface.[10][11]
- A series of hybridization steps are performed to attach a "branched DNA" amplifier molecule to the captured mRNA.[10]
- An enzyme-labeled probe (e.g., alkaline phosphatase) is bound to the amplifier molecule.
- A chemiluminescent substrate is added, and the resulting light signal, which is proportional to the amount of target mRNA, is quantified using a luminometer.[10]

## Conclusion

**Evacetrapib** is a well-characterized CETP inhibitor that, in preclinical and early clinical studies, showed great promise by potently increasing HDL-C and decreasing LDL-C without the off-target effects observed with its predecessor, torcetrapib. However, the definitive ACCELERATE trial demonstrated a critical disconnect between these surrogate lipid endpoints and clinical cardiovascular benefit. The failure of **evacetrapib**, alongside other CETP inhibitors, to reduce major adverse cardiovascular events has prompted a significant re-evaluation of the "HDL hypothesis" and the viability of CETP inhibition as a therapeutic strategy for cardiovascular disease. The data and methodologies presented in this guide serve as a comprehensive resource for understanding the scientific journey of **evacetrapib** and its implications for future drug development in cardiovascular medicine.

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